molecular formula C15H24N4S B6978683 N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine

Cat. No.: B6978683
M. Wt: 292.4 g/mol
InChI Key: BUVXDEWCLDALGN-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a thiophene ring, and a propan-1-amine group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4S/c1-6-14(12-7-11(2)20-10-12)16-8-13-9-19(18-17-13)15(3,4)5/h7,9-10,14,16H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVXDEWCLDALGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)NCC2=CN(N=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. . The thiophene ring can be introduced through a variety of methods, including the reaction of thiophene derivatives with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, facilitating catalytic processes in chemical reactions . The thiophene ring can interact with biological membranes, affecting their properties and functions. The amine group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine is unique due to its combination of a triazole ring, a thiophene ring, and a propan-1-amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

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